molecular formula C31H24Br2N4O3 B2943532 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide CAS No. 1796913-78-4

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide

Cat. No. B2943532
CAS RN: 1796913-78-4
M. Wt: 660.366
InChI Key: UMWXPOOSBNMVRN-UHFFFAOYSA-N
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Description

DBU is a chemical compound that belongs to the class of amidine compounds . It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

Although all commercially available DBU is produced synthetically, it may also be isolated from the sea sponge Niphates digitalis . The biosynthesis of DBU has been proposed to begin with adipaldehyde and 1,3-diaminopropane .


Molecular Structure Analysis

The molecular structure of DBU is represented by the SMILES string C1CCN2CCCN=C2CC1 .


Chemical Reactions Analysis

DBU is used as a catalyst for carboxylic acid esterification with dimethyl carbonate . It is also used in the synthesis of duocarmycin and CC-1065 analogs . Furthermore, it serves as a catalyst in aza-Michael addition and Knovenegal condensation reactions . As a base, it is used for dehalogenation of halogenated Diels-Alder adducts .


Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C . It has a boiling point of 80-83 °C/0.6 mmHg . Its refractive index is 1.522-1.524 .

Scientific Research Applications

Vasopressin Receptor Antagonists

One application of this compound class is in the synthesis of nonpeptide vasopressin V2 receptor antagonists. A study by Ohkawa et al. (1999) found that derivatives of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene exhibited high affinity for the V2 receptor and moderate affinity for the V1 receptor. This research suggests the potential of these compounds in regulating urine volume and possibly in treating conditions like hyponatremia (Ohkawa et al., 1999).

Antitumor Activity

Compounds in this class have been explored for their antitumor properties. Stevens et al. (1984) investigated the synthesis of imidazotetrazines, revealing their curative activity against certain types of leukemia. This indicates a possible role in cancer treatment (Stevens et al., 1984).

Catalysis in Organic Reactions

Shieh et al. (2001) discovered that 1,8-Diazabicyclo[5.4.0]undec-7-ene, a related compound, acts as an effective catalyst in methylation reactions. This study highlights the potential of these compounds in facilitating various organic reactions, enhancing their efficiency (Shieh et al., 2001).

Heterocyclic Chemistry

Dias et al. (1996) conducted research on the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives from related compounds. This study contributes to the understanding of heterocyclic chemistry, which is fundamental in the development of various pharmaceuticals (Dias et al., 1996).

Bioorthogonal Chemistry

In the field of bioorthogonal chemistry, Gavrilyuk et al. (2012) developed a novel diazonium salt that reacts selectively with tyrosine, showing potential for protein modification and cell surface labeling. This opens up new avenues in bioconjugation and biomolecular labeling (Gavrilyuk et al., 2012).

Synthesis of Vinylogous Carbamates

Nandra et al. (2005) reported on the synthesis of vinylogous carbamates using a rhodium(II)-catalyzed reaction with tertiary formamides, demonstrating the versatility of these compounds in synthetic organic chemistry (Nandra et al., 2005).

Mechanism of Action

As a reagent in organic chemistry, DBU is used as a ligand and base. Protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen . These properties recommend DBU for use as a catalyst .

Safety and Hazards

DBU is labeled with the signal word “Danger” and has hazard statements H301, H302, H312, H314, H412 . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Future Directions

DBU is a versatile reagent in organic chemistry and its applications are continually being explored. For example, it has been used in the separation of fullerenes in conjunction with trimethylbenzene . It reacts with C70 and higher fullerenes, but not with C60 . It is also useful for dehydrohalogenations .

properties

IUPAC Name

1-(2,4-dibromophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24Br2N4O3/c1-19-9-5-6-12-22(19)27(38)18-37-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-25-16-15-21(32)17-24(25)33/h2-17,29H,18H2,1H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXPOOSBNMVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Br)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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